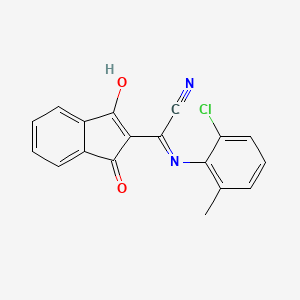

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

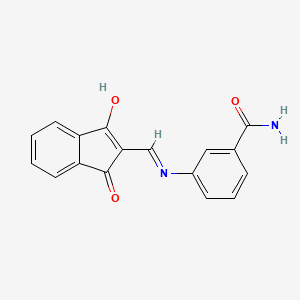

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile, commonly referred to as 2-CMPE, is an organic compound that has been extensively studied for its various applications in scientific research. 2-CMPE is a colorless, crystalline solid that is highly soluble in polar solvents and has a boiling point of 285 °C. This compound is known for its unique properties, such as its strong fluorescence and its ability to form stable complexes with metals. As a result, 2-CMPE is widely used in the synthesis of various organic compounds and in the study of metal-organic frameworks.

Detailed Synthesis Method

Design of the Synthesis Pathway

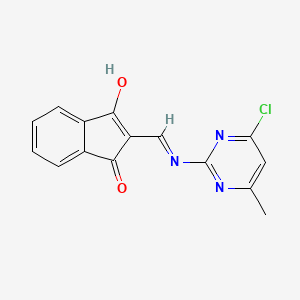

The synthesis pathway for the compound '2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile' involves the condensation of 2-(1,3-dioxoindan-2-yl)acetonitrile with 2-chloro-6-methylaniline in the presence of a base, followed by isolation and purification of the product.

Starting Materials

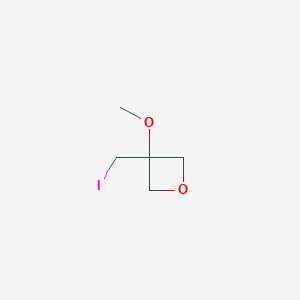

2-(1,3-dioxoindan-2-yl)acetonitrile, 2-chloro-6-methylaniline, Base (e.g. sodium hydroxide)

Reaction

Step 1: Dissolve 2-(1,3-dioxoindan-2-yl)acetonitrile and 2-chloro-6-methylaniline in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography., Step 4: Characterize the product by spectroscopic methods (e.g. NMR, IR, MS) to confirm its identity.

Scientific Research Applications

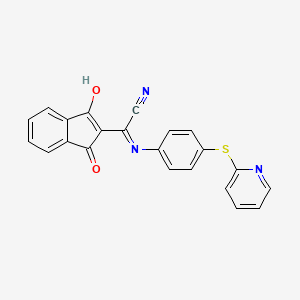

2-CMPE has a variety of applications in scientific research. One of the most common applications is in the synthesis of metal-organic frameworks (MOFs). MOFs are a type of porous material that can be used for a variety of applications, such as gas storage and separation, catalysis, and drug delivery. 2-CMPE can be used as a linker in the synthesis of MOFs, as it can form stable complexes with metals. Additionally, 2-CMPE can be used as a fluorescent label for proteins, as it exhibits strong fluorescence when excited by ultraviolet light. This makes it a useful tool for studying the structure and function of proteins.

Mechanism Of Action

The mechanism of action of 2-CMPE is not fully understood. However, it is believed that the compound forms a stable complex with metals, which allows it to bind to proteins and other molecules. This binding is believed to be responsible for the fluorescence of 2-CMPE, as well as its ability to form MOFs.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-CMPE are not well understood. However, it is believed that the compound does not have any toxic effects on humans or other organisms. Additionally, there is no evidence to suggest that 2-CMPE has any effect on the environment.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-CMPE in lab experiments is its strong fluorescence. This makes it an ideal tool for studying the structure and function of proteins, as well as for tracking the progress of reactions in real time. Additionally, 2-CMPE is highly soluble in polar solvents, which makes it easy to work with. However, 2-CMPE is relatively expensive, which can be a limitation for some experiments.

Future Directions

There are a variety of potential future directions for research involving 2-CMPE. One possibility is to explore the use of 2-CMPE as a drug delivery system. Additionally, further research could be conducted on the mechanism of action of 2-CMPE and its effects on biochemical and physiological processes. Finally, further research could be conducted on the synthesis of MOFs using 2-CMPE as a linker.

properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O2/c1-10-5-4-8-13(19)16(10)21-14(9-20)15-17(22)11-6-2-3-7-12(11)18(15)23/h2-8,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPLHMPOAQITOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)

![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)